3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one
Description
3-[(2,4-Dichloroanilino)methylene]-2-benzofuran-1(3H)-one is a substituted benzofuranone derivative featuring a 2,4-dichloroaniline moiety conjugated to a benzofuran-1(3H)-one core. Benzofuranones are structurally versatile, with the 3,3-disubstituted derivatives serving as key scaffolds in bioactive compounds and natural products . The dichloroanilino group introduces electron-withdrawing effects, influencing electronic distribution, reactivity, and intermolecular interactions. While direct crystallographic data for this compound is absent in the evidence, structural analogs (e.g., 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one) provide insights into its conformational and packing behavior .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)iminomethyl]-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSUEUOUWYCLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one typically involves the reaction of 2,4-dichloroaniline with a benzofuran derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using appropriate reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry
- Dihedral Angles: In 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, the dihedral angle between the benzofuranone and aniline rings is 89.12°, indicating near-perpendicular orientation .
- Crystal Packing : Hydrogen-bonding patterns (e.g., N–H···O) in analogs form C(6) chains along crystallographic axes . The electron-withdrawing Cl groups may strengthen these interactions compared to methyl substituents, affecting solubility and melting points.
Functional Group Variations
- Biological Relevance: Nitrovinyl derivatives (e.g., CAS 320420-47-1) exhibit modified bioactivity due to the nitro group’s redox activity, unlike the dichloroanilino variant .
Crystallographic and Computational Tools
Structural analyses of benzofuranones rely on software such as:
Biological Activity
3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one, also known as CAS Number 126070-15-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 284.14 g/mol. The compound features a benzofuran ring structure with a dichloroanilino side group, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H9Cl2NO |
| Molecular Weight | 284.14 g/mol |
| CAS Number | 126070-15-3 |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,4-dichloroaniline and benzofuran-2-carbaldehyde. The reaction is usually performed in the presence of a base and under controlled temperature conditions to yield the desired product.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research .
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It appears to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways and the induction of apoptosis.
Case Study: Anticancer Activity
In one study, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with an IC50 value indicating substantial potency compared to standard chemotherapeutic agents. The mechanism was suggested to involve apoptosis induction via caspase activation pathways.
The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets within cells. This interaction may lead to the modulation of enzymatic activity and disruption of critical cellular processes involved in proliferation and survival.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it can be compared with structurally similar compounds.
| Compound Name | Biological Activity |
|---|---|
| 3-[(2,4-dibromoanilino)methylene]-2-benzofuran-1(3H)-one | Moderate antimicrobial activity |
| 3-[(2-methylanilino)methylene]-2-benzofuran-1(3H)-one | Low anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
